molecular formula C11H8ClF3O2 B15286722 Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate

Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B15286722
M. Wt: 264.63 g/mol
InChI Key: UGJQSOYIOXISTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound that features a trifluoromethyl group, a chloro substituent, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid or the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with methyl acrylate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent can participate in various binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
  • Methyl 3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate
  • Methyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoate

Uniqueness

Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClF3O2

Molecular Weight

264.63 g/mol

IUPAC Name

methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(12)6-9(7)11(13,14)15/h2-6H,1H3

InChI Key

UGJQSOYIOXISTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.